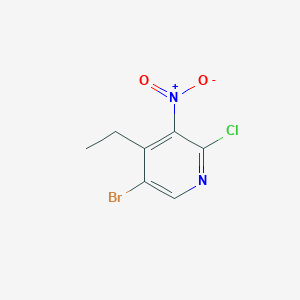
3-Ethyl-3-fluoropyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-fluoropyrrolidine is a fluorinated pyrrolidine derivative. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3-fluoropyrrolidine typically involves the fluorination of a suitable pyrrolidine precursor. One common method is the electrophilic fluorination of γ-lactams using reagents such as N-fluorodibenzenesulfonimide (NFSI). The reaction proceeds under mild conditions and yields the desired fluorinated pyrrolidine .
Another approach involves the bromofluorination of alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization. This method provides a regioselective route to 3-fluoropyrrolidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of method depends on factors such as yield, purity, and scalability. Continuous flow reactors and other advanced technologies may be employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-3-fluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorinated pyrrolidine to its non-fluorinated analogs.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidines .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-fluoropyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Fluorinated pyrrolidines are investigated for their potential as pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-ethyl-3-fluoropyrrolidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the enzyme’s active site residues. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropyrrolidine: A closely related compound with similar biological activities.
3-Fluoroazetidine: Another fluorinated azaheterocycle with potential pharmaceutical applications.
3-Methyl-3-fluoropyrrolidine: A methylated analog with distinct properties.
Uniqueness
3-Ethyl-3-fluoropyrrolidine is unique due to the presence of both an ethyl and a fluorine substituent on the pyrrolidine ring. This combination can result in unique biological activities and physicochemical properties that are not observed in other fluorinated pyrrolidines .
Eigenschaften
Molekularformel |
C6H12FN |
|---|---|
Molekulargewicht |
117.16 g/mol |
IUPAC-Name |
3-ethyl-3-fluoropyrrolidine |
InChI |
InChI=1S/C6H12FN/c1-2-6(7)3-4-8-5-6/h8H,2-5H2,1H3 |
InChI-Schlüssel |
ZGRJHMKJQXTZME-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCNC1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


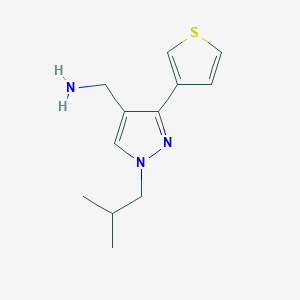
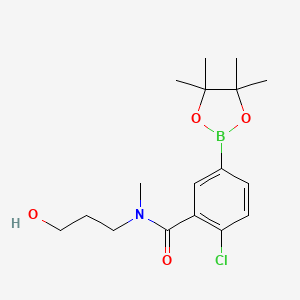
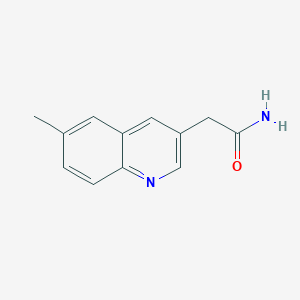
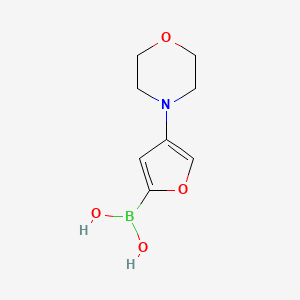
![4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol](/img/structure/B13324482.png)
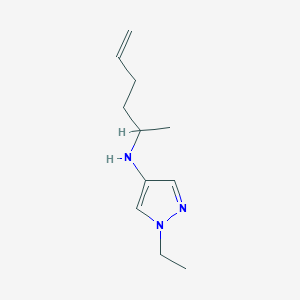
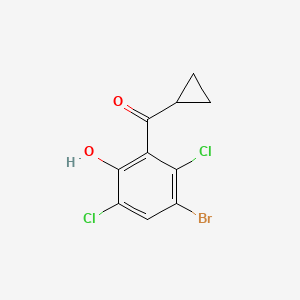


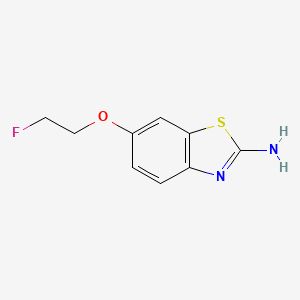
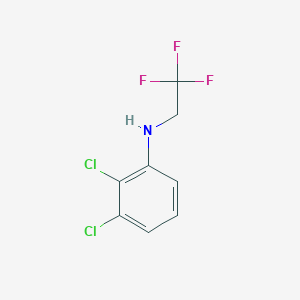
![5-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B13324530.png)
![[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine](/img/structure/B13324541.png)
